- Antiplasmodial metabolites isolated from the marine octocoral Muricea austera, Journal of Natural Products, 2006, 69(10), 1379-1383
Cas no 93302-26-2 (Methyl D-galactopyranoside)
Methyl D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3,4,5-triol
- D-Galactopyranoside,methyl
- METHYL D-GALACTOPYRANOSIDE
- 1-O-METHYL-BETA-D-GALACTOSIDE
- METHYL-D-GALACTOPYRANOSIDE
- AK102684
- FCH862524
- ST2407913
- AX8234223
- (2R,3R,4S,5R)-2-(HYDROXYMETHYL)-6-METHOXYOXANE-3,4,5-TRIOL
- Galactopyranoside, methyl (6CI)
- Methyl D-galactopyranoside (ACI)
- D
- Methyl D-galactoside
- SCHEMBL505007
- AKOS015852533
- s11081
- DB-027369
- 93302-26-2
- DTXSID00472662
- MFCD08692046
- CS-0064627
- AS-72907
- AKOS006291276
- Methyl D-galactopyranoside
-
- MDL: MFCD08692046
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1
- InChI Key: HOVAGTYPODGVJG-TVPFVARWSA-N
- SMILES: C([C@@H]1[C@H](O)[C@H](O)[C@@H](O)C(OC)O1)O
Computed Properties
- Exact Mass: 194.079
- Monoisotopic Mass: 194.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 99.4
Experimental Properties
- Color/Form: White or off white powder
- Density: 1.47
- Melting Point: 95-98 ºC
- Boiling Point: 389.1 ºCat 760 mmHg
- Flash Point: 189.1 ºC
- Refractive Index: 176.5 ° (C=1, H2O)
- PSA: 99.38000
- LogP: -2.56730
Methyl D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM182140-100g |
(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 100g |
$281 | 2021-06-15 | |
| Alichem | A119001536-100g |
(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 100g |
$303.00 | 2023-08-31 | |
| Fluorochem | 229199-1g |
2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 229199-5g |
2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 5g |
£26.00 | 2022-02-28 | |
| Fluorochem | 229199-10g |
2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 10g |
£44.00 | 2022-02-28 | |
| Fluorochem | 229199-25g |
2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
93302-26-2 | 95% | 25g |
£87.00 | 2022-02-28 | |
| TRC | M208255-1g |
Methyl D-galactopyranoside |
93302-26-2 | 1g |
$ 45.00 | 2022-06-04 | ||
| TRC | M208255-2.5g |
Methyl D-galactopyranoside |
93302-26-2 | 2.5g |
$ 55.00 | 2022-06-04 | ||
| abcr | AB440014-1 g |
(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol; . |
93302-26-2 | 1g |
€81.90 | 2023-07-18 | ||
| abcr | AB440014-5 g |
(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol; . |
93302-26-2 | 5g |
€122.10 | 2023-07-18 |
Methyl D-galactopyranoside Production Method
Production Method 1
1.2 Reagents: Amberlite IR 120 ; neutralized, rt
Production Method 2
1.2 Reagents: Triethylamine
- Carbon glycoside glycosylated tetravalent platinum compound, synthesis method and application thereof, China, , ,
Production Method 3
- An alternative route for the synthesis of N-substituted iminosugar derivative, miglitol, Chemistry & Biology Interface, 2012, 2(4), 251-257
Production Method 4
1.2 Solvents: Methanol , Toluene ; reflux
- Preparation of trehalose-type disaccharides and of their derivatives, Japan, , ,
Production Method 5
- Improved process for preparation of 2,3,4,6-tetra-o-benzyl-D-galactose, India, , ,
Production Method 6
- Sugar chain polymer-fixed filters for removal of toxins or viruses, and apparatus containing the filters, Japan, , ,
Production Method 7
- Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: Rapid synthesis of partially O-methylated alditol acetate standards, Anais da Academia Brasileira de Ciencias, 2005, 77(2), 223-234
Methyl D-galactopyranoside Raw materials
- Chlorotrimethylsilane
- [(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
- b-D-Galactose
- D-Galactose
- D-Galactopyranose
Methyl D-galactopyranoside Preparation Products
Methyl D-galactopyranoside Suppliers
Methyl D-galactopyranoside Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Methyl D-galactopyranoside
Recent Advances in Methyl D-galactopyranoside (CAS 93302-26-2) Research: Applications and Mechanisms in Chemical Biology and Medicine
Methyl D-galactopyranoside (CAS 93302-26-2), a derivative of galactose, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This monosaccharide derivative serves as a critical building block in glycobiology, enabling the study of carbohydrate-protein interactions, cell signaling, and drug delivery systems. Recent studies have explored its role in modulating biological processes, including immune response regulation and bacterial adhesion inhibition, positioning it as a promising candidate for therapeutic development.
A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of Methyl D-galactopyranoside in inhibiting the adhesion of pathogenic bacteria to host cells. The research team utilized surface plasmon resonance (SPR) and molecular docking simulations to elucidate the compound's binding affinity to bacterial lectins, revealing a high specificity for galactose-binding proteins. These findings suggest potential applications in developing anti-adhesive therapies for bacterial infections, particularly in cases where antibiotic resistance is a concern.
In the realm of drug delivery, a 2024 study in Bioconjugate Chemistry highlighted Methyl D-galactopyranoside's utility as a targeting moiety for liver-specific drug delivery. By conjugating the compound to polymeric nanoparticles, researchers achieved enhanced hepatocyte uptake through asialoglycoprotein receptor (ASGPR)-mediated endocytosis. This approach demonstrated a 3.5-fold increase in liver accumulation compared to non-targeted nanoparticles, with minimal off-target effects observed in preclinical models.
Recent advances in synthetic chemistry have also expanded the toolkit for Methyl D-galactopyranoside modification. A novel enzymatic glycosylation method, reported in ACS Catalysis (2024), enabled the stereoselective synthesis of various Methyl D-galactopyranoside derivatives with improved yields (up to 92%) and reduced byproduct formation. This technological breakthrough facilitates the production of diverse analogs for structure-activity relationship studies, accelerating the discovery of optimized therapeutic candidates.
The immunomodulatory properties of Methyl D-galactopyranoside derivatives have emerged as another area of active investigation. Research published in Nature Chemical Biology (2023) identified specific structural modifications that enhance the compound's ability to modulate galectin-3-mediated inflammatory pathways. These modified derivatives showed potent anti-inflammatory effects in murine models of autoimmune diseases, reducing cytokine production by up to 70% without significant immunosuppression.
As research progresses, the pharmaceutical industry has begun exploring commercial applications of Methyl D-galactopyranoside-based compounds. Several patents filed in 2023-2024 describe its incorporation into diagnostic reagents for cancer detection and as stabilizing excipients in biologic formulations. The compound's unique physicochemical properties, including its water solubility and thermal stability, make it particularly valuable for these applications.
Future research directions are likely to focus on optimizing the pharmacokinetic profile of Methyl D-galactopyranoside derivatives and exploring their potential in combination therapies. The establishment of structure-activity relationships through systematic modification of the galactose scaffold presents exciting opportunities for rational drug design. Additionally, the integration of computational approaches with experimental validation promises to accelerate the discovery of novel applications for this versatile compound in chemical biology and medicine.
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